Fmoc-L-homopropargylglycine
Description
Overview of Non-Canonical Amino Acids (ncAAs) in Chemical Biology
Non-canonical amino acids (ncAAs), also known as unnatural amino acids, are amino acids that are not among the 20 standard proteinogenic amino acids. nih.gov Their integration into proteins allows for the introduction of novel chemical functionalities, which has revolutionized the study of protein structure and function. nih.govacs.orgchimia.ch These specialized amino acids can contain unique reactive groups such as alkynes, azides, ketones, and photo-crosslinkers, enabling a host of bioorthogonal reactions—chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govacs.org
The incorporation of ncAAs into proteins is primarily achieved through two methods: residue-specific incorporation and site-specific incorporation. acs.org Residue-specific incorporation involves the global replacement of a canonical amino acid with an analog during protein synthesis in an auxotrophic host—an organism that cannot synthesize a particular organic compound required for its growth. acs.orgacs.org Site-specific incorporation, on the other hand, utilizes the expansion of the genetic code to introduce a ncAA at a specific position in a protein's sequence. nih.govacs.orgchimia.ch These techniques have opened up new avenues for protein labeling, imaging, and the creation of novel protein-based therapeutics and materials. chimia.chacs.orgnih.gov
Historical Context of Fmoc-L-Homopropargylglycine Development and Significance
The development of this compound is rooted in the need for robust and versatile tools for chemical biology. The "Fmoc" (9-fluorenylmethyloxycarbonyl) group is a well-established protecting group in solid-phase peptide synthesis, allowing for the controlled, stepwise assembly of amino acids into a peptide chain. The homopropargylglycine moiety provides the key functionality: a terminal alkyne. This alkyne group is a bioorthogonal handle that can participate in highly specific and efficient "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.gov
The significance of Fmoc-L-Hpg lies in its ability to be readily incorporated into synthetic peptides. nih.govresearchgate.net Researchers have developed optimized and efficient multi-gram syntheses of this compound to ensure its availability for solid-phase peptide synthesis. nih.govnih.govacs.orgbrandeis.edu This has enabled the creation of peptides and proteins containing a reactive alkyne group at a predetermined position, which can then be selectively modified with a wide array of azide-containing molecules, including fluorescent dyes, biotin (B1667282) tags, and other reporter groups. apexbt.comchemimpex.commedchemexpress.com
Role of this compound as a Methionine Analog
One of the most powerful applications of L-homopropargylglycine (the deprotected form of Fmoc-L-Hpg) is its function as a surrogate for the canonical amino acid methionine. acs.org Due to its structural similarity to methionine, L-homopropargylglycine can be recognized by the cell's natural translational machinery, specifically the methionyl-tRNA synthetase (MetRS), and incorporated into newly synthesized proteins in place of methionine. acs.orgapexbt.com This process, known as bioorthogonal noncanonical amino acid tagging (BONCAT), allows for the specific labeling and subsequent visualization or purification of nascent proteins. acs.orgacs.org
This technique has been instrumental in studying protein synthesis in various biological contexts. apexbt.com By introducing L-homopropargylglycine to cells, researchers can tag proteins that are actively being produced. lumiprobe.com The alkyne handle on the incorporated Hpg then allows for the attachment of fluorescent probes or affinity tags via click chemistry, enabling the identification and characterization of these newly synthesized proteins. apexbt.commedchemexpress.comlumiprobe.com This approach has provided valuable insights into processes such as synaptic plasticity and the dynamics of protein synthesis in different cellular compartments. apexbt.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h1,4-11,18-19H,3,12-13H2,(H,22,25)(H,23,24)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISRBJULQYVYGV-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101170451 | |
| Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-hexynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101170451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942518-21-0 | |
| Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-hexynoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942518-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-hexynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101170451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Fmoc L Homopropargylglycine
Optimization of Synthetic Routes for Enantiopure Fmoc-L-Homopropargylglycine
A significant challenge in synthesizing this compound is maintaining its enantiopurity. nih.gov Routes have been developed to produce the enantiopure (>98% ee) noncanonical amino acid on a multigram scale, making it accessible for applications like solid-phase peptide synthesis (SPPS). researchgate.netacs.orgnih.govbrandeis.edu
The key step in converting the amino acid precursor into an alkyne is the Seyferth-Gilbert homologation. nih.govacs.org This reaction transforms an aldehyde into a terminal alkyne. organic-chemistry.org In the synthesis of Fmoc-L-HPG-OH, an aldehyde intermediate is reacted with a reagent like the Bestmann-Ohira reagent (a derivative of dimethyl (diazomethyl)phosphonate). nih.govorganic-chemistry.org
Initial attempts at this homologation using potassium carbonate (K2CO3) as the base resulted in a high yield (68%) but with severe racemization, yielding a product with only 7% enantiomeric excess (ee). nih.gov To preserve the stereochemistry, the reaction conditions were optimized. Researchers found that changing the base was critical. nih.govacs.org Using a milder base, cesium carbonate (Cs2CO3), and carefully controlling its stoichiometry significantly reduced racemization. nih.gov Further refinement, which involved adding an extra 0.7 equivalents of Cs2CO3 after three hours, drove the reaction to 95% conversion and an 85% isolated yield, while crucially maintaining the enantiopurity at 98% ee. nih.govacs.org
Table 1: Optimization of Seyferth-Gilbert Homologation
This interactive table summarizes the research findings on optimizing the Seyferth-Gilbert homologation step to minimize racemization.
| Entry | Base (equiv.) | Yield (%) | Enantiomeric Excess (ee) (%) |
| 1 | K2CO3 (4.0) | 68 | 7 |
| 2 | K2CO3 (1.25) | 73 | 85 |
| 3 | Cs2CO3 (1.25) | 73 | 98 |
| 4 | Cs2CO3 (1.25 + 0.7) | 85 | 98 |
Data sourced from Polyak and Krauss (2022). nih.govacs.org
Control of racemization is paramount, especially during the base-promoted Seyferth-Gilbert homologation. nih.govacs.org The α-proton of the aldehyde precursor is susceptible to epimerization under basic conditions, which can lead to a loss of stereochemical integrity. nih.gov The initial use of strong bases like potassium carbonate proved detrimental to enantiopurity. nih.gov The successful strategy involved switching to the milder base cesium carbonate, which minimized epimerization and preserved the L-configuration of the amino acid. nih.govacs.org This demonstrates that careful selection of the base is a critical factor in controlling racemization during the synthesis of chiral alkynyl amino acids. nih.gov In peptide synthesis, other amino acids like histidine and cysteine are also known to be prone to racemization, and specific strategies such as using lower base concentrations during coupling are employed to mitigate this issue. acs.orgpeptide.com
Protective Group Strategies in this compound Synthesis
Protecting groups are fundamental to the synthesis, preventing unwanted side reactions at the amine and carboxyl groups. organic-chemistry.org The strategy for Fmoc-L-HPG-OH involves an orthogonal protection scheme, using acid-labile Boc and t-butyl ester groups during the initial steps and the base-labile Fmoc group for the final product, ensuring it is ready for SPPS. nih.govorganic-chemistry.org
The synthesis begins with the protection of the starting material, a Weinreb amide derived from glutamic acid. nih.gov To prevent side reactions during the subsequent reduction and homologation steps, a double Boc protection of the nitrogen atom is performed using di-tert-butyl dicarbonate (B1257347) (Boc2O). nih.govacs.org Initial conditions using triethylamine (B128534) and DMAP were inefficient, showing only 22% conversion. nih.gov Optimization revealed that applying a vacuum to the reaction mixture significantly increased the conversion to 85% with an 88% isolated yield. nih.gov The proposed mechanism suggests that the removal of the t-butanol byproduct under vacuum drives the reaction equilibrium toward the desired doubly protected product. nih.govacs.org This vacuum-assisted protocol was successfully scaled to produce 24 grams of the intermediate. nih.gov
Table 2: Optimization of Double Boc Protection
This interactive table shows the effect of different conditions on the efficiency of the double Boc protection step.
| Entry | Base | Solvent | Conditions | Conversion (%) |
| 1 | Et3N/DMAP | CH2Cl2 | 16 h | 22 |
| 2 | Et3N/DMAP | CH2Cl2 | 16 h, Vacuum | 85 |
| 3 | KHMDS | THF | 2 h | 48 |
| 4 | NaH | THF | 2 h | 44 |
Data sourced from Polyak and Krauss (2022). nih.govacs.org
The fluorenylmethyloxycarbonyl (Fmoc) group is a crucial protecting group for the α-amine of amino acids used in solid-phase peptide synthesis (SPPS). chemimpex.comchemimpex.com It is stable under the acidic conditions used to cleave other protecting groups like Boc but is readily removed by a base, typically a piperidine (B6355638) solution. peptide.comorganic-chemistry.org This orthogonality is essential for the stepwise elongation of a peptide chain. peptide.com Once the synthesis of the homopropargylglycine core is complete, the Boc and t-butyl ester groups are removed with acid, and the Fmoc group is installed on the primary amine. nih.gov The resulting this compound is then used as a building block in SPPS to incorporate an alkyne functionality into a peptide sequence. acs.orgchemimpex.com This alkyne handle allows for subsequent modifications via "click chemistry," such as attaching carbohydrates or fluorescent tags. nih.govchemimpex.com
Comparative Analysis of Synthetic Approaches
The synthesis of this compound (Fmoc-L-Hpg-OH) can be accomplished through several distinct pathways. The most prominent methods include an optimized route starting from a protected L-glutamic acid derivative and various iterations of the Strecker synthesis.
A highly efficient and optimized synthesis commences with readily available Boc-L-Glu-OtBu. nih.gov This route involves a sequence of reactions including a double N-Boc protection, reduction to the corresponding aldehyde, and a crucial Seyferth-Gilbert homologation to introduce the alkyne moiety. nih.gov A key challenge in this pathway is the potential for racemization during the Seyferth-Gilbert homologation step. nih.gov Initial attempts using standard conditions resulted in a low enantiomeric excess (ee) of only 7%. nih.gov However, through careful optimization of the base and reaction conditions, a high enantiomeric excess of over 98% was achieved. nih.gov
Table 1: Comparative Overview of Synthetic Routes to L-Homopropargylglycine
| Feature | Optimized Route from Boc-L-Glu-OtBu | Diastereoselective Strecker Synthesis |
|---|---|---|
| Starting Material | Boc-L-Glu-OtBu | 4-Pentyn-1-ol |
| Key Chiral Step | Chirality derived from starting material | Diastereoselective addition to sulfinimine |
| Enantiomeric Excess (ee) | >98% | 84% |
| Overall Yield | 72% (for Fmoc-L-Hpg-OH) | 51% (for L-Hpg) |
| Key Reagents | Bestmann-Ohira Reagent, Cs₂CO₃ | Chiral Sulfinyl Auxiliary |
| Primary Advantage | High enantiopurity and overall yield | Direct formation of the amino acid backbone |
| Primary Disadvantage | Potential for racemization requires optimization | Use of stoichiometric chiral auxiliary |
Scale-Up Considerations in this compound Production
The transition from laboratory-scale synthesis to multigram or even kilogram-scale production of this compound introduces a new set of challenges that must be addressed to ensure efficiency, safety, and reproducibility.
For the optimized synthetic route starting from Boc-L-Glu-OtBu, several scale-up considerations have been successfully addressed, enabling production on an 18-gram scale. nih.gov One of the initial hurdles was the double N-Boc protection step. On a larger scale, achieving full conversion proved difficult with standard protocols, requiring an impractical excess of reagents. nih.gov The implementation of a vacuum-assisted protocol was found to be crucial, driving the reaction to completion by removing the t-butanol byproduct. nih.gov
The Seyferth-Gilbert homologation step is particularly sensitive on a larger scale, with the choice of base and the method of its addition being critical to prevent racemization. nih.gov It was discovered that using cesium carbonate (Cs₂CO₃) as the base significantly improved the yield compared to other bases like potassium carbonate (K₂CO₃). nih.gov Furthermore, on a 17-gram scale, a single addition of the base led to incomplete reaction. A strategy of adding an additional portion of the base after a few hours was developed to drive the reaction to completion while maintaining a high enantiomeric excess of 98%. nih.gov
For larger-scale runs, the use of specialized equipment such as jacketed reactors is beneficial for maintaining precise temperature control, which is crucial for both the reduction and the homologation steps. brandeis.edu The workup and purification procedures must also be adapted for larger quantities of material to ensure efficient removal of byproducts and isolation of the pure product.
Table 2: Optimization of Seyferth-Gilbert Homologation for Scale-Up
| Entry | Scale | Base | Base Equivalents | Yield (%) | Enantiomeric Excess (ee) (%) |
|---|---|---|---|---|---|
| 1 | 0.3 mmol | K₂CO₃ | 4.0 | 68 | 7 |
| 2 | 0.3 mmol | K₂CO₃ | 2.0 | 75 | 55 |
| 3 | 17 g | Cs₂CO₃ | 1.25 | 73 | 98 |
| 4 | 8.5 g | Cs₂CO₃ | 1.25 + 0.7 | 89 | 98 |
Data derived from an optimized synthesis study. nih.gov
Integration of Fmoc L Homopropargylglycine in Peptide and Protein Chemistry
Solid-Phase Peptide Synthesis (SPPS) with Fmoc-L-Homopropargylglycine
The integration of this compound into peptides via Solid-Phase Peptide Synthesis (SPPS) is a well-established method for creating peptides with bioorthogonal handles. nih.gov This technique allows for the site-specific incorporation of the alkyne group, which can then be used for a variety of downstream applications, including labeling, imaging, and the creation of complex biomolecular conjugates. acs.orgnih.gov
The synthesis of peptides containing an alkyne functional group is readily achieved using this compound. nih.gov An efficient multigram synthesis of this compound-OH has been developed, yielding a highly pure product suitable for SPPS. acs.orgnih.govbrandeis.edu This has made the non-canonical amino acid more accessible for the synthesis of peptides that can be functionalized through CuAAC reactions. nih.govacs.org The presence of the alkyne group, a small and minimally disruptive functional group, allows for the covalent attachment of molecules carrying an azide (B81097) group. nih.gov This method has been used in the development of glycopeptides that can mimic viral protein glycosylation patterns, which is of interest in vaccine design. nih.govbrandeis.edu
| Feature | Description |
| Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl) for the α-amine. |
| Deprotection | Mild base (e.g., 20% piperidine (B6355638) in DMF). |
| Side Chain Protection | Acid-labile groups (e.g., tBu, Trt, Boc). The alkyne of Hpg is stable and requires no protection. |
| Cleavage from Resin | Strong acid (e.g., Trifluoroacetic acid - TFA). |
| Key Advantage | Orthogonality of protecting groups allows for selective deprotection without affecting the peptide-resin linkage or side-chain protecting groups. nih.gov |
Genetic Code Expansion and Non-Canonical Amino Acid Incorporation
Genetic code expansion techniques enable the incorporation of non-canonical amino acids (ncAAs) like L-homopropargylglycine directly into proteins during translation. researchgate.net This is a powerful method for introducing bioorthogonal functionalities into proteins expressed in living cells. biorxiv.org
L-homopropargylglycine (Hpg) is recognized and charged to tRNAMet by the wild-type methionyl-tRNA synthetase (MetRS). nih.govnih.gov This is a significant advantage as it allows for the incorporation of Hpg into proteins in place of methionine without the need for engineering the synthetase. nih.govresearchgate.net In contrast, the closely related propargylglycine (B1618536) is not accepted by wild-type MetRS. nih.gov The ability of the native translational machinery to utilize Hpg simplifies the process of producing proteins containing this alkyne-functionalized amino acid. nih.govnih.gov Studies have shown that the in vitro activation rates of methionine analogues by MetRS correlate with their ability to support protein synthesis in vivo. nih.gov
The successful in vivo incorporation of L-homopropargylglycine into proteins has been demonstrated in a variety of organisms and cell types, including Escherichia coli, Arabidopsis thaliana, and mammalian cells. biorxiv.orgnih.govmedchemexpress.com This technique, often termed Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), relies on the cellular machinery to insert Hpg at methionine codons during protein synthesis. biorxiv.orgnih.gov The incorporated Hpg can then be selectively tagged with fluorescent probes or other molecules via click chemistry for visualization and analysis of newly synthesized proteins. plos.orgfrontiersin.org Mass spectrometry analysis has confirmed the site-specific incorporation of Hpg at methionine residues within protein sequences. nih.govresearchgate.net
| Organism/System | Application | Reference |
| Arabidopsis thaliana | Sampling and characterization of nascent proteins. | nih.gov |
| Mammalian Cells (Vero) | Spatiotemporal analysis of protein synthesis during HSV infection. | plos.org |
| E. coli | Production of recombinant proteins with bioorthogonal handles. | biorxiv.org |
| Cell-free systems | In vitro translation and synthesis of peptide libraries. | nih.gov |
The use of methionine-auxotrophic strains of E. coli, such as B834, is a common strategy to enhance the efficiency of L-homopropargylglycine incorporation. nih.govbiorxiv.orguniversiteitleiden.nl These strains are unable to synthesize their own methionine, so when grown in a medium where methionine is replaced by Hpg, the cells are forced to incorporate the non-canonical amino acid into their proteins. universiteitleiden.nljove.com This method, known as selective pressure incorporation (SPI), allows for the global replacement of methionine with Hpg. jove.com While effective, the expression levels and growth rates of auxotrophic strains can be affected by the presence of Hpg compared to other methionine analogs like azidohomoalanine (Aha). nih.gov For instance, in one study, the expression of a specific protein (MBP-GFP) in an auxotrophic strain was slower in the presence of Hpg compared to Aha. nih.gov Nevertheless, this approach has been successfully used to produce recombinant proteins containing multiple Hpg residues for immunological studies. biorxiv.org
Peptide-Oligonucleotide Conjugate Synthesis via this compound
The creation of peptide-oligonucleotide conjugates (POCs) is a significant area of biochemical research, aiming to combine the biological functions of peptides, such as cell penetration or receptor targeting, with the genetic capabilities of oligonucleotides, like antisense therapy or gene silencing. nih.govfrontiersin.orgmdpi.com Two primary strategies exist for synthesizing these hybrid molecules: the stepwise solid-phase synthesis of both moieties on a single support, and the conjugation of separately synthesized peptide and oligonucleotide fragments. nih.govcsic.es The latter approach, often called fragment conjugation, frequently relies on highly specific and efficient chemical reactions.
This compound plays a pivotal role in the fragment conjugation strategy by serving as a key building block for introducing a terminal alkyne group into a peptide sequence. nih.govbrandeis.edu This non-canonical amino acid is readily incorporated during standard Fmoc-based solid-phase peptide synthesis (SPPS). researchgate.netiris-biotech.de The presence of the alkyne functional group enables the peptide to undergo a highly selective ligation reaction known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.goviris-biotech.de
The general methodology involves two separate solid-phase syntheses followed by a final conjugation step:
Peptide Synthesis : The desired peptide is assembled on a solid support using standard Fmoc chemistry. researchgate.net At a specific position, often the C-terminus, this compound is incorporated into the growing peptide chain. researchgate.net This introduces the essential alkyne handle. After synthesis, the peptide is cleaved from the resin and purified.
Oligonucleotide Modification : Concurrently, the oligonucleotide (or its analogue, such as a Peptide Nucleic Acid (PNA) or Phosphorodiamidate Morpholino Oligonucleotide (PMO)) is synthesized. frontiersin.orgresearchgate.net It is functionalized with an azide group. This can be achieved by using modified building blocks during synthesis or by post-synthetic modification with an azide-containing reagent, such as Fmoc-azido-L-lysine. researchgate.net
Conjugation : The alkyne-functionalized peptide and the azide-functionalized oligonucleotide are then joined together via the CuAAC reaction. nih.govresearchgate.net This reaction is known for its high yield, specificity, and tolerance of a wide range of functional groups and solvents, which prevents unwanted side reactions with the sensitive biomolecules. nih.goviris-biotech.de The result is a stable triazole linkage connecting the peptide and the oligonucleotide. iris-biotech.de
This approach offers significant advantages by allowing for the separate, optimized synthesis and purification of both the peptide and the oligonucleotide before the final, high-efficiency conjugation step. The chemoselectivity of the click reaction ensures that only the intended alkyne and azide groups react, preserving the structural and functional integrity of both molecular components. nih.gov
Research Findings: Synthesis of Peptide-PMO Conjugates
In a notable application, researchers developed a method for the parallel synthesis of cell-penetrating peptide (CPP) conjugates with Phosphorodiamidate Morpholino Oligonucleotides (PMO). researchgate.net This methodology, known as SELection of PEPtide CONjugates (SELPEPCON), utilizes CuAAC for the stable conjugation of a peptide library to a PMO cargo. researchgate.net
The process involved the following key steps:
Peptides were synthesized using standard Fmoc chemistry, with a C-terminal alkyne introduced via the manual coupling of Fmoc-L-bis-homopropargylglycine to the solid support before automated peptide assembly. researchgate.net
A PMO was functionalized with an azide group. researchgate.net
The alkyne-peptides and azide-PMO were conjugated using copper-catalyzed click chemistry to form the final CPP-PMO constructs. researchgate.net
This research underscores the utility of incorporating an alkyne-bearing amino acid like a homopropargylglycine derivative to facilitate the efficient construction of complex biomolecular conjugates.
| Component | Description | Role in Conjugation |
| Peptide Component | A cell-penetrating peptide sequence synthesized via Fmoc SPPS. | Provides the desired biological activity (e.g., cell translocation). |
| This compound | A non-canonical amino acid incorporated into the peptide. | Introduces the terminal alkyne group necessary for the click reaction. |
| Oligonucleotide Component | A Phosphorodiamidate Morpholino Oligonucleotide (PMO) or Peptide Nucleic Acid (PNA). | The therapeutic or diagnostic cargo to be delivered. |
| Azide Modifier | A reagent like Fmoc-azido-L-lysine used to functionalize the oligonucleotide. | Introduces the azide group to the oligonucleotide for reaction with the alkyne. |
| Ligation Chemistry | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). | Forms a stable, covalent triazole linkage between the peptide and oligonucleotide. |
Bioorthogonal Chemistry Applications of Fmoc L Homopropargylglycine
Click Chemistry with Fmoc-L-Homopropargylglycine Derivatives
Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions, making them ideal for biological applications. researchgate.netbeilstein-journals.org The alkyne handle of Fmoc-L-Hpg is a key participant in these reactions, allowing for the covalent attachment of various reporter molecules, such as fluorescent dyes or biotin (B1667282) tags, to peptides and proteins containing this non-canonical amino acid. chemimpex.comlumiprobe.com
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent click reaction that forms a stable triazole linkage between an alkyne and an azide (B81097). researchgate.netbeilstein-journals.orgnih.gov Fmoc-L-Hpg, after its incorporation into a peptide chain, provides the alkyne functionality for this reaction. nih.govbrandeis.edu The reaction is typically catalyzed by copper(I), which can be generated in situ from copper(II) salts like copper(II) sulfate (B86663) using a reducing agent such as sodium ascorbate. beilstein-journals.org This method has been widely used for the functionalization of peptides and proteins. researchgate.net For instance, researchers have successfully performed CuAAC reactions inside live mammalian cells to label newly synthesized proteins that have been metabolically modified with homopropargylglycine. researchgate.net The reaction conditions are generally mild and compatible with a variety of functional groups, including those found on peptides. beilstein-journals.org
Key Features of CuAAC:
Forms a stable 1,4-disubstituted 1,2,3-triazole. beilstein-journals.org
High reaction rates and yields.
Biocompatible under optimized conditions. researchgate.net
Requires a copper catalyst, which can have toxicity concerns in living systems.
An efficient, multigram synthesis of this compound has been developed to support its use in solid-phase peptide synthesis for creating peptides that can be functionalized by CuAAC. nih.govbrandeis.eduresearchgate.net
To circumvent the potential toxicity of the copper catalyst in live-cell imaging, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. iris-biotech.de This reaction utilizes a strained cyclooctyne (B158145), which reacts readily with an azide without the need for a metal catalyst. iris-biotech.deprotocols.io While Fmoc-L-Hpg itself contains a terminal alkyne and is primarily used in CuAAC, the principles of SPAAC are crucial in the broader context of bioorthogonal chemistry where non-toxic labeling is paramount. researchgate.netresearchgate.net The development of various cyclooctyne reagents, such as dibenzocyclooctynol (DIBO), has expanded the toolkit for SPAAC, allowing for efficient in vivo bioconjugation. nih.gov SPAAC is a straightforward and versatile conjugation strategy for developing modular platforms for targeted imaging and therapy. nih.gov
The ability to selectively modify peptides and proteins using Fmoc-L-Hpg and click chemistry has numerous applications in bioconjugation. chemimpex.com This includes the attachment of fluorescent dyes for imaging, the linkage of drug molecules for targeted delivery, and the creation of complex biomaterials. chemimpex.com For example, Fmoc-L-Hpg has been used in the development of peptide-based therapeutics and in the study of protein interactions. chemimpex.com The alkyne group facilitates the efficient attachment of biomolecules, which is valuable for applications in drug delivery and diagnostics. chemimpex.comchemimpex.com Furthermore, this compound is utilized in the synthesis of functional materials like hydrogels for tissue engineering. chemimpex.com
| Application Area | Description | Key Benefit of Fmoc-L-Hpg |
| Drug Delivery | Attachment of therapeutic agents to peptides or proteins for targeted delivery to specific cells or tissues. | Provides a specific site for drug conjugation via click chemistry. chemimpex.com |
| Diagnostics | Labeling of biomolecules with reporter tags (e.g., biotin, fluorescent dyes) for detection and quantification. | Enables sensitive and specific detection of target molecules. chemimpex.com |
| Neuroscience Research | Used in the study of neuropeptides to understand signaling pathways. | Facilitates the modification and tracking of neuropeptides. chemimpex.comchemimpex.com |
| Materials Science | Incorporation into polymers to create functional hydrogels for applications like tissue engineering. | Allows for the cross-linking and functionalization of biomaterials. chemimpex.com |
Metabolic Labeling with this compound
Metabolic labeling is a powerful technique to study the dynamics of biological processes, such as protein synthesis, in living cells. researchgate.net L-homopropargylglycine (L-Hpg), the deprotected form of Fmoc-L-Hpg, is a non-canonical amino acid that serves as an analog of methionine. lumiprobe.comnih.gov
Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) is a technique that enables the visualization and isolation of metabolically active cells. protocols.ioresearchgate.net In this method, cells are incubated with a non-canonical amino acid like L-Hpg. protocols.ionih.gov Actively translating cells incorporate L-Hpg into newly synthesized proteins in place of methionine. lumiprobe.comnih.gov The incorporated alkyne group then serves as a handle for bioorthogonal ligation with a reporter molecule, such as a fluorescent azide, via click chemistry. protocols.ioprotocols.io This allows for the selective identification and subsequent analysis of cells that were actively producing proteins during the labeling period. protocols.ioresearchgate.net The BONCAT technique has been applied to study a variety of microbial communities from environmental samples. protocols.iospringernature.com
A direct application of metabolic labeling with L-Hpg is the visualization of newly synthesized proteins within cells. researchgate.netnih.gov After cells are pulsed with L-Hpg, they are fixed, and the incorporated alkyne-tagged proteins are reacted with a fluorescent azide probe through a click reaction. nih.govresearchgate.net This allows for the spatial and temporal tracking of protein synthesis and localization within different cellular compartments using fluorescence microscopy. nih.govnih.gov For instance, this technique has been used to visualize new protein synthesis in the somata and dendrites of neurons, providing insights into synaptic plasticity. nih.gov It has also been employed to study the spatiotemporal dynamics of protein synthesis during viral infections. plos.org The ability to visualize the "translatome" in situ offers a powerful tool to investigate cellular responses to various stimuli and conditions. plos.org
| Research Area | Organism/Cell Type | Key Findings |
| Synaptic Plasticity | Rat Hippocampal Neurons | Visualization of newly synthesized proteins in somata and dendrites, allowing for the study of their dynamics. nih.gov |
| Viral Infection | Herpes Simplex Virus (HSV) infected cells | Revealed spatiotemporal aspects of protein localization during infection, identifying newly synthesized protein domains. plos.org |
| General Protein Synthesis | Various cell lines | Demonstrated cytoplasmic and nuclear staining of nascent proteins, with accumulation in organelles like mitochondria and nucleoli. researchgate.net |
| Hepatocyte Biology | Primary Mouse Hepatocytes | An integrated tool to trace and localize newly synthesized proteins. nih.gov |
Pulse-Chase Labeling Techniques
This compound is a valuable tool for pulse-chase experiments, a method used to track the fate of proteins over time. In this technique, cells are first "pulsed" with L-homopropargylglycine (HPG), a methionine analog that gets incorporated into newly synthesized proteins. thermofisher.compubcompare.ainih.gov This is followed by a "chase" period where the HPG-containing medium is replaced with a standard medium. This process allows researchers to follow the localization, trafficking, and degradation of a cohort of proteins synthesized during a specific time window. acs.orgnih.gov
The alkyne group on the incorporated HPG serves as a bioorthogonal handle. nih.govplos.org This means it can be specifically tagged with a reporter molecule, such as a fluorophore or an affinity tag, through a highly selective chemical reaction that does not interfere with biological processes. thermofisher.comnih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," is a common method used for this purpose. plos.orgnih.gov
Researchers have successfully used HPG in pulse-chase experiments to visualize proteins synthesized in two distinct time periods by sequentially using HPG and another methionine analog, azidohomoalanine (AHA). acs.org This dual-labeling strategy enables the study of dynamic changes in protein synthesis and the fate of different protein populations within the same cell. acs.orgacs.org For instance, this method has been applied to study protein synthesis and degradation in various cell types, including neurons, and to investigate the dynamics of newly synthesized membrane proteins. acs.orgacs.org
A typical pulse-chase experiment involves the following steps:
Pulse: Cells are incubated with a medium containing L-homopropargylglycine for a defined period. pubcompare.ai
Chase: The HPG-containing medium is removed and replaced with a standard medium.
Lysis and Labeling: At different time points during the chase, cells are lysed, and the alkyne-tagged proteins are reacted with an azide-containing fluorescent probe via click chemistry. plos.org
Analysis: The labeled proteins can then be visualized by techniques like SDS-PAGE and in-gel fluorescence or identified by mass spectrometry. nih.gov
Table 1: Research Findings from Pulse-Chase Labeling with L-Homopropargylglycine
| Research Focus | Experimental System | Key Findings | Reference(s) |
| Spatiotemporal analysis of protein synthesis | Herpes Simplex Virus (HSV) infected cells | HPG labeling did not affect cell viability or virus yield and allowed for visualization of global nascent protein synthesis. | nih.gov |
| Dynamics of newly synthesized proteins | Rat hippocampal neurons | Enabled visualization of proteins synthesized in two sequential time periods and explored the dynamics of newly synthesized membrane proteins. | acs.org |
| Protein synthesis and degradation | Cultured cells | Provided a non-radioactive method to detect protein synthesis and degradation with sensitivity comparable to the 35S-methionine method. | thermofisher.com |
| Ribosomal subunit translocation | U2OS cells | Pulse-chase labeling with different fluorescent ligands revealed the movement of ribosomal subunits over time. | ethernet.edu.et |
Fluorescent Labeling and Imaging
The incorporation of L-homopropargylglycine (HPG) into proteins provides a powerful platform for their fluorescent labeling and subsequent imaging within cells. jenabioscience.comlumiprobe.comchemimpex.com This approach allows for the visualization of newly synthesized proteins and their dynamics in their native cellular environment. nih.govnih.govnih.gov
Development of Fluorescent Probes for Alkyne-Tagged Proteins
The alkyne handle introduced by HPG enables covalent modification with a wide variety of fluorescent probes. nih.gov These probes are typically small organic molecules that contain a reactive group, most commonly an azide, which can specifically react with the alkyne on the tagged protein. genetoprotein.comlumiprobe.com This reaction, a cornerstone of bioorthogonal chemistry, is highly specific and does not interfere with other cellular components. nih.govnih.gov
Several types of fluorescent probes have been developed for this purpose, each with distinct photophysical properties. These include:
Coumarin-based probes: These probes offer good cell permeability and have been used to label azide-tagged proteins in living cells. nih.gov
Rhodamine derivatives: Known for their brightness and photostability, rhodamine-based probes have been developed for bioorthogonal labeling. rsc.org
Cyanine dyes (e.g., Cy3, Cy5): These are widely used due to their high extinction coefficients and availability in various emission wavelengths. genetoprotein.comuq.edu.au
Alexa Fluor dyes: This family of dyes offers excellent photostability and brightness across the visible spectrum. thermofisher.comthermofisher.com
Fluorogenic probes: These probes are particularly advantageous as they are initially non-fluorescent and become highly fluorescent only upon reaction with the alkyne-tagged protein. acs.org This "turn-on" mechanism significantly reduces background noise and eliminates the need for washing steps to remove unreacted probes. rsc.orgacs.org
The choice of fluorescent probe depends on the specific application, including the desired color, brightness, and the imaging modality being used. uni-wuerzburg.de
Table 2: Examples of Fluorescent Probes for Labeling Alkyne-Tagged Proteins
| Probe Type | Reactive Group | Key Features | Reference(s) |
| Coumarin-cyclooctyne conjugates | Cyclooctyne | Cell-permeable, used for copper-free click chemistry. | nih.gov |
| Tetrazine-dyes | Tetrazine | Fluorogenic, suitable for super-resolution microscopy. | uni-wuerzburg.de |
| Cy3-azide | Azide | Commonly used for fluorescence spectroscopy and microscopy. | genetoprotein.com |
| Alexa Fluor azides | Azide | Bright and photostable, available in a wide range of colors. | thermofisher.comthermofisher.com |
| Sydnone-based probes | Sydnone | Fluorogenic, used for wash-free protein labeling. | acs.org |
Microscopic Imaging of Labeled Proteins
Once fluorescently labeled, the HPG-containing proteins can be visualized using various microscopy techniques. This allows for the study of their subcellular localization, trafficking, and dynamics in both fixed and living cells. nih.govgenetoprotein.comresearchgate.net
Commonly employed microscopy techniques include:
Confocal Fluorescence Microscopy: This is a widely used technique that provides high-resolution optical sectioning, enabling the 3D reconstruction of labeled protein distribution within cells.
Super-Resolution Microscopy: Techniques like STED (Stimulated Emission Depletion) and STORM (Stochastic Optical Reconstruction Microscopy) can overcome the diffraction limit of light, allowing for imaging at the nanoscale. uni-wuerzburg.de This has been made possible by the development of specific fluorophores that are compatible with these advanced imaging methods. uni-wuerzburg.de
High-Content Imaging: Automated microscopy platforms can be used to acquire and analyze images from a large number of cells, enabling high-throughput screening and quantitative analysis of protein synthesis. thermofisher.com
These imaging approaches have been instrumental in a variety of research areas. For example, researchers have used HPG labeling and fluorescence microscopy to visualize newly synthesized proteins in primary mouse hepatocytes, to study global protein synthesis during viral infections, and to investigate the dynamics of proteins in neurons. nih.govacs.orgnih.gov The ability to visualize newly synthesized proteins with high spatial and temporal resolution provides invaluable insights into the complex processes of protein metabolism. acs.org
Advanced Research Applications of Fmoc L Homopropargylglycine
Proteomics and Protein Dynamics Studies
The study of the proteome, the complete set of proteins expressed by an organism, and its dynamic nature is fundamental to understanding cellular function. Fmoc-L-homopropargylglycine, through its deprotected form L-homopropargylglycine (HPG), has emerged as a powerful tool in this field. As a methionine analog, HPG can be incorporated into newly synthesized proteins during translation. This process, known as Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT), allows for the selective labeling and subsequent identification of the nascent proteome.
Identification and Quantification of Nascent Proteomes
The ability to distinguish newly synthesized proteins from the pre-existing proteome is crucial for understanding how cells respond to various stimuli, differentiate, and maintain homeostasis. The incorporation of HPG into proteins provides a chemical handle—the alkyne group—that can be exploited for their selective isolation and analysis.
One prominent technique that leverages this is O-propargyl-puromycin-mediated identification (OPP-ID). In this method, OPP, a puromycin analog containing an alkyne group, is used to label the C-termini of nascent polypeptide chains. These labeled proteins can then be affinity-purified via a click reaction with an azide-biotin tag and identified by mass spectrometry. This approach has been successfully applied to quantify changes in protein synthesis in response to various stimuli. For instance, studies have used this method to dissect the translational responses to transcriptional inhibition, leading to the quantification of approximately 3,000 nascent proteins and revealing that the translation of certain ribosomal and signaling proteins is significantly repressed.
The BONCAT method, utilizing HPG, has also been instrumental in identifying nascent proteomes in a variety of biological contexts. For example, it has been used to study the proteomic changes that occur during cell differentiation and in response to environmental cues. By providing a snapshot of the proteins being actively synthesized, researchers can gain insights into the molecular mechanisms driving these cellular processes. In one study, HPG-based BONCAT was shown to be more efficient than azidohomoalanine (AHA)-based BONCAT for tagging nascent plant proteins in Arabidopsis thaliana, providing a verifiable method for determining which proteins are being synthesized at a specific time point.
| Technique | Labeling Agent | Application Example | Key Findings |
| OPP-ID | O-propargyl-puromycin (OPP) | Dissecting translation responses upon transcriptional inhibition | Quantified ~3,000 nascent proteins; identified repression of specific ribosomal and signaling proteins. |
| BONCAT | L-homopropargylglycine (HPG) | Analysis of nascent proteomes in Arabidopsis thaliana | HPG-based BONCAT was more efficient than AHA-based methods for labeling plant proteins. |
| BONCAT | L-homopropargylglycine (HPG) | Studying proteomic changes during cell differentiation | Provides insights into the molecular machinery driving cellular differentiation. |
Mass Spectrometry-Based Analysis of Labeled Proteins
Mass spectrometry (MS) is the primary analytical technique for identifying and quantifying proteins labeled with HPG. Following their isolation, the alkyne-tagged proteins are typically subjected to proteolysis, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides, and the fragmentation patterns are used to determine their amino acid sequences.
The presence of HPG within a peptide results in a characteristic mass shift that can be readily detected by the mass spectrometer. This allows for the confident identification of proteins that were synthesized during the labeling period. Furthermore, quantitative proteomics techniques can be employed to determine the relative abundance of these nascent proteins across different experimental conditions.
For instance, stable isotope labeling by amino acids in cell culture (SILAC) can be combined with HPG labeling to compare the rates of protein synthesis between two cell populations. In this approach, one population is grown in media containing "light" amino acids, while the other is grown in media with "heavy" isotope-labeled amino acids. Both populations are then treated with HPG. The ratio of the "heavy" to "light" HPG-containing peptides in the mass spectrometer provides a direct measure of the relative synthesis rates of individual proteins.
Recent advancements have also focused on improving the enrichment of HPG-labeled peptides and combining BONCAT with various stable isotope labeling techniques for more accurate and multiplexed analysis of protein dynamics. These methods have been instrumental in studying protein synthesis in diverse physiological and disease processes.
| Analytical Technique | Principle | Information Obtained |
| LC-MS/MS | Separation and fragmentation of peptides to determine their sequence. | Identification and quantification of HPG-labeled proteins. |
| SILAC combined with HPG labeling | Metabolic labeling with heavy and light amino acids followed by HPG incorporation. | Relative quantification of nascent protein synthesis rates between different cell populations. |
Drug Discovery and Development
The unique chemical properties of this compound make it a valuable building block in the synthesis of novel therapeutic agents. The alkyne handle allows for the straightforward modification of peptides and other molecules, enabling the development of compounds with enhanced properties.
Peptide-Based Therapeutics
Peptides are an important class of therapeutics, but their application can be limited by poor stability and bioavailability. The incorporation of non-canonical amino acids like L-homopropargylglycine can address some of these challenges. This compound can be readily incorporated into peptides using standard solid-phase peptide synthesis (SPPS).
The alkyne side chain can be used to introduce various modifications that can improve the therapeutic profile of a peptide. For example, "stapled" peptides, where the peptide is cyclized to constrain its conformation, can exhibit increased helicity, improved binding affinity to their target, and enhanced cell permeability. The alkyne group of L-homopropargylglycine can participate in intramolecular click reactions with an azide-containing amino acid to form these stable cyclic structures. Furthermore, the alkyne can be used to attach polyethylene glycol (PEG) chains, a process known as PEGylation, which can increase the half-life of the peptide therapeutic in the body.
The use of this compound in the synthesis of peptide-based therapeutics is an active area of research, with the potential to generate new drugs for a wide range of diseases.
PROTAC Synthesis
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic molecules that harness the cell's own protein degradation machinery to eliminate disease-causing proteins. A PROTAC is a heterobifunctional molecule consisting of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
While direct evidence for the widespread use of this compound in the synthesis of the linker component of PROTACs is still emerging in publicly available research, its properties are well-suited for this application. The synthesis of PROTACs often involves the assembly of the two ligands and the linker through a series of chemical reactions. The alkyne group of L-homopropargylglycine, when incorporated into a peptide-based linker or as a modification on one of the ligands, can serve as a versatile handle for click chemistry-mediated conjugation to the other component of the PROTAC. This modular and efficient approach to PROTAC synthesis could accelerate the discovery and development of this promising new therapeutic modality. For instance, trifunctional natural amino acids have been used as star-type core linkers to connect two independent inhibitors and E3 ligands, and this compound could potentially serve a similar role in creating more complex PROTAC architectures.
Molecular Probes and Biosensors Development
The ability to visualize and track biomolecules in living systems is essential for understanding their function and for diagnosing disease. This compound provides a powerful tool for the development of molecular probes and biosensors due to its bioorthogonal reactivity.
The alkyne group can be used to attach a wide variety of reporter molecules, such as fluorophores, to peptides or proteins. This allows for the creation of fluorescently labeled probes that can be used to track the localization and dynamics of their target molecules within cells. The Fmoc protecting group itself can facilitate the introduction of fluorescent tags during synthesis.
In the context of biosensors, a peptide or protein containing L-homopropargylglycine can be designed to undergo a conformational change upon binding to a specific analyte. This conformational change can bring a fluorophore and a quencher, attached to the peptide via the alkyne handle and another site, into close proximity, resulting in a change in fluorescence intensity. Such "turn-on" or "turn-off" fluorescent biosensors can be used for the sensitive and selective detection of a wide range of analytes, from metal ions to other proteins. The development of small-molecule fluorescent probes is a rapidly advancing field, with sensing mechanisms that include Förster resonance energy transfer (FRET), intramolecular charge transfer (ICT), and photoinduced electron transfer (PeT), all of which could potentially be integrated with the specific labeling capabilities of this compound.
Vaccine Design and Glycopeptide Conjugates
This compound is a valuable building block in the development of synthetic vaccines, particularly in the construction of glycopeptide conjugates. Its utility stems from the presence of an alkyne functional group within its side chain, which allows for the precise attachment of carbohydrate antigens to peptide backbones via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. nih.gov This methodology is central to creating fully synthetic glycopeptide conjugate vaccines, which are designed to elicit a robust immune response. nih.gov
The core strategy involves coupling synthetic oligosaccharides, which act as B-cell epitopes, to synthetic peptides that contain T-helper cell determinants. nih.govresearchgate.net This conjugation converts the carbohydrate hapten into a T-cell-dependent antigen, a critical step for inducing a strong and long-lasting immunological memory. nih.govresearchgate.net this compound is incorporated into the peptide sequence during solid-phase peptide synthesis (SPPS), providing a specific site for the subsequent "clicking" on of an azide-modified carbohydrate. This approach allows for systematic investigation into factors influencing immunogenicity, such as the spatial orientation of the sugar and peptide epitopes and the optimal number of repeating carbohydrate units. nih.gov
| Component | Function in Glycopeptide Conjugate Vaccine | Role of this compound |
| Synthetic Oligosaccharide | B-cell epitope (antigen) that mimics the capsular polysaccharide of a pathogen. | Not directly involved in the oligosaccharide component. |
| Synthetic Peptide | T-helper cell determinant; provides a carrier backbone and stimulates T-cell help. | Incorporated into the peptide backbone to provide a reactive alkyne handle. |
| Conjugation Chemistry | Covalently links the oligosaccharide to the peptide. | Enables highly efficient and specific conjugation via Copper-assisted Alkyne-Azide Cycloaddition (CuAAC). nih.govbrandeis.edunih.gov |
Evolution of Glycopeptides for HIV Vaccine Design
The development of a successful HIV vaccine is a major global health challenge, with a key focus on designing immunogens that can elicit broadly neutralizing antibodies (bnAbs). nih.govnih.goveatg.org Glycopeptides have emerged as promising candidates because they can mimic the dense shield of glycans on the HIV envelope protein (Env), a primary target for bnAbs. nih.gov this compound plays a crucial role in this advanced vaccine design strategy.
Researchers have utilized this compound in combination with mRNA display libraries to accelerate the discovery and evolution of glycopeptides with high affinity for specific bnAbs. nih.gov In this system, L-homopropargylglycine is incorporated into vast libraries of peptides through in vitro translation systems, as it is readily accepted by the methionyl-tRNA synthetase (MetRS). nih.gov The alkyne side chain of the incorporated amino acid then serves as a chemical handle for attaching various carbohydrate structures using CuAAC click chemistry. nih.gov This powerful combination allows for the rapid generation and screening of millions of different glycopeptides to identify those that bind most effectively to target HIV antibodies, thereby "evolving" glycopeptides of interest for vaccine design. nih.gov The hits from these library screenings can then be scaled up using solid-phase peptide synthesis (SPPS) with this compound for further immunological evaluation. nih.gov
Studies in Neuroscience and Neurological Functions
The unique properties of this compound make it a useful tool for neuroscience research. Its alkyne group enables the application of click chemistry, a bioorthogonal method that allows for the labeling and visualization of biomolecules in complex biological systems, including the brain. chemimpex.comwiley.com This chemical handle facilitates the attachment of reporter molecules, such as fluorophores, to peptides and proteins without interfering with their biological function.
This compound is used to synthesize modified neuropeptides, which are crucial signaling molecules in the nervous system. chemimpex.com By incorporating L-homopropargylglycine into a neuropeptide sequence, researchers can subsequently attach probes to study the peptide's distribution, receptor interactions, and role in various neurological functions. chemimpex.combiorxiv.org This approach provides valuable insights into the molecular mechanisms underlying neurological processes and can aid in identifying potential therapeutic targets for neurological disorders. chemimpex.combiorxiv.org Recent strategies have combined ligand-directed chemistry with bioorthogonal click chemistry to modify specific receptors, like AMPA-type glutamate receptors, directly in the living brain, enabling the mapping of enzyme activity in the receptor's immediate vicinity. biorxiv.org
Targeted Drug Delivery Systems
This compound is instrumental in the design of sophisticated drug delivery systems. Its primary role is to serve as a versatile building block for creating peptide-based carriers that can be precisely functionalized. chemimpex.com The alkyne side chain is a key feature, enabling efficient bioconjugation reactions through click chemistry. chemimpex.com This allows for the attachment of various molecules to a peptide scaffold, including targeting ligands, imaging agents, and therapeutic payloads. chemimpex.com
The development of targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and reducing off-target side effects. nih.govunipd.it By incorporating this compound into a peptide, a "clickable" site is created for attaching cell-specific ligands (e.g., other peptides, antibodies, or small molecules) that recognize and bind to receptors overexpressed on target cells, such as cancer cells. chemimpex.comunipd.it This strategy facilitates the construction of multifunctional nanocarriers, like liposomes or polymeric nanoparticles, decorated with these modified peptides to guide the carrier to the desired location in the body. mdpi.com
| Component of Delivery System | Function | Application enabled by this compound |
| Peptide Backbone | Biocompatible and biodegradable carrier scaffold. | Serves as the foundation into which the clickable amino acid is inserted. |
| Targeting Moiety | Binds to specific receptors on target cells to direct the drug carrier. | Covalently attached to the peptide backbone via the alkyne handle. chemimpex.com |
| Therapeutic Drug | The active pharmaceutical ingredient to be delivered. | Can be conjugated to the carrier or encapsulated within a nanoparticle system guided by the peptide. nih.gov |
| Imaging Agent | Allows for tracking and visualization of the drug carrier in the body. | Attached to the peptide scaffold for diagnostic and research purposes. chemimpex.com |
Future Directions and Emerging Research Avenues
Novel Bioorthogonal Chemistries Utilizing Fmoc-L-Homopropargylglycine
The alkyne handle of L-homopropargylglycine (HPG), the active form of the compound after removal of the Fmoc protecting group, is a key substrate for a variety of bioorthogonal reactions. While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been the most widely used "click chemistry" reaction for HPG, researchers are exploring new chemistries to expand the bioorthogonal toolkit. nih.govnih.govnih.gov
One promising area is the development of metal-catalyzed coupling reactions beyond the standard CuAAC. For instance, palladium-catalyzed reactions, such as the Sonogashira coupling, offer alternative methods for conjugating molecules to HPG-containing peptides. nih.govanaspec.com These reactions can provide different selectivity and reactivity profiles compared to CuAAC, potentially enabling orthogonal labeling strategies where multiple, distinct modifications can be introduced into a single system.
Furthermore, photo-inducible bioorthogonal reactions , or "photo-click chemistry," represent a frontier with significant potential. These reactions are initiated by light, offering precise spatial and temporal control over the labeling process. nih.govnih.gov The development of photo-activatable probes that can react with the alkyne of HPG would allow researchers to label proteins in specific subcellular locations or at defined time points, providing a powerful tool to study dynamic cellular processes.
The exploration of these novel bioorthogonal chemistries will undoubtedly broaden the applicability of this compound in complex biological systems.
Advancements in in vivo and in vitro Applications
This compound serves as a powerful tool for metabolic labeling of newly synthesized proteins in both in vitro and in vivo settings. nih.govplos.orgbiorxiv.org The HPG is incorporated into proteins in place of methionine, and its alkyne group can then be used to attach a variety of reporter tags. vectorlabs.com
Recent advancements have demonstrated the utility of HPG-based Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT) in a variety of organisms, including plants like Arabidopsis thaliana. nih.govbiorxiv.orgresearchgate.net Studies have shown that HPG can be more efficient and less disruptive to cellular metabolism than other methionine analogs like azidohomoalanine (AHA). nih.govbiorxiv.org This has enabled researchers to effectively sample and characterize nascent proteins, providing insights into protein synthesis and turnover in response to various stimuli. nih.govbiorxiv.orgresearchgate.net
In virology, HPG labeling has been employed to investigate the spatiotemporal aspects of protein synthesis during viral infection, such as with the herpes simplex virus (HSV). plos.org This approach allows for the visualization of newly synthesized viral and host proteins within infected cells, shedding light on the mechanisms of viral replication and host-pathogen interactions. plos.org
Future research in this area will likely focus on refining these techniques for greater sensitivity and applying them to more complex biological questions. For example, combining HPG labeling with proteomic techniques can provide a comprehensive view of the newly synthesized proteome in different cell types or tissues under various conditions.
| Research Area | Organism/System | Key Findings |
| Plant Biology | Arabidopsis thaliana | HPG-based BONCAT allows for efficient sampling and analysis of newly synthesized proteins. nih.govbiorxiv.orgresearchgate.net |
| Virology | Herpes Simplex Virus (HSV) | HPG labeling enables the study of spatiotemporal protein synthesis during viral infection. plos.org |
| Cell Biology | Cultured cell lines | Metabolic labeling with HPG allows for the study of mitochondrial translation. researchgate.net |
Integration with Advanced Imaging Modalities
The ability to attach fluorescent probes to HPG-labeled proteins has made it a valuable tool for cellular imaging. chemimpex.com The integration of this labeling strategy with advanced imaging modalities is a rapidly developing area of research, promising unprecedented views of protein localization and dynamics.
Super-resolution fluorescence microscopy techniques, such as STED (Stimulated Emission Depletion) and STORM (Stochastic Optical Reconstruction Microscopy), can overcome the diffraction limit of light, enabling visualization of cellular structures at the nanoscale. duke.edunih.govnih.govtheisticscience.comdntb.gov.ua By conjugating bright, photostable fluorophores to HPG-labeled proteins, researchers can achieve super-resolution images of newly synthesized proteomes, revealing intricate details of their subcellular organization.
Beyond fluorescence microscopy, there is growing interest in developing HPG-based probes for other advanced imaging modalities like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) . mdpi.comnih.gov These techniques allow for non-invasive imaging in whole organisms. By incorporating a PET or SPECT isotope into a molecule that can react with HPG, it may be possible to visualize and quantify protein synthesis in vivo. This would have significant implications for studying disease processes and for the development of new diagnostic tools. nih.gov
The synergy between the specific labeling capabilities of this compound and the high-resolution and deep-tissue imaging power of these advanced modalities will undoubtedly drive new discoveries in cell biology and medicine.
Development of New Derivatization Strategies
While the primary use of the alkyne group in HPG has been for bioorthogonal ligation, new derivatization strategies are being explored to further expand its utility. These strategies aim to introduce new functionalities into peptides and proteins containing this non-canonical amino acid.
One area of development is the use of the alkyne for the synthesis of cyclic and branched peptides . The alkyne can serve as a handle for intramolecular reactions, leading to the formation of cyclic peptides with potentially enhanced stability and biological activity. alfa-chemistry.com Additionally, the alkyne can be used as a branching point for the attachment of other molecules, creating complex peptide architectures. chemimpex.com
Another emerging strategy involves the post-translational modification of HPG-containing peptides. wikipedia.orgnih.govthermofisher.comnih.govsigmaaldrich.com The alkyne group can be chemically modified to introduce a wide range of functional groups, mimicking natural post-translational modifications or introducing entirely new chemical moieties. This could be used to study the effects of specific modifications on protein function or to create proteins with novel properties.
The development of these new derivatization strategies will transform this compound from a simple labeling tool into a versatile building block for protein engineering and the creation of novel biomaterials.
Q & A
Q. What are the key structural and functional properties of Fmoc-L-homopropargylglycine relevant to peptide synthesis?
this compound is a non-proteinogenic amino acid featuring an alkyne side chain, enabling site-specific functionalization via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Its Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amine during solid-phase peptide synthesis (SPPS), ensuring selective deprotection for stepwise elongation. The alkyne moiety allows post-synthetic modifications, such as bioconjugation or fluorophore labeling, critical for studying protein interactions or designing PROTAC molecules .
Q. How should researchers handle and store this compound to maintain stability?
The compound is sensitive to moisture, light, and repeated freeze-thaw cycles. Store at ≤-20°C in airtight, light-resistant containers under inert gas (e.g., argon). Pre-dissolve aliquots in dry DMF or DMSO for SPPS to minimize decomposition. Avoid prolonged exposure to ambient temperatures (>4 hours) during experimental workflows .
Q. What analytical methods are recommended for purity assessment of this compound?
Use reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) coupled with UV detection (265 nm for Fmoc group). Confirm enantiomeric purity (>98% ee) via chiral HPLC or capillary electrophoresis. Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight (C₆H₉NO₂, 127.14 g/mol) and detects side products like racemized or oxidized derivatives .
Advanced Research Questions
Q. How can racemization during this compound synthesis be minimized?
Racemization occurs during Boc-protection or Seyferth-Gilbert homologation steps. Optimize reaction conditions:
Q. What experimental strategies resolve contradictions in alkyne reactivity reported across studies?
Discrepancies in CuAAC efficiency may arise from alkyne steric hindrance or copper ligand variability. To address this:
Q. How does this compound perform in multi-step SPPS compared to other alkyne-bearing amino acids?
The homopropargyl side chain (CH₂-C≡CH) offers greater conformational flexibility than propargylglycine (C≡CH), reducing steric clashes during resin loading and chain elongation. However, its extended alkyl chain may increase hydrophobic interactions, requiring optimized coupling conditions (e.g., 2×10-minute couplings with HATU/DIPEA in DMF). Post-assembly, confirm incorporation via MALDI-TOF and FT-IR for alkyne signature peaks (~2100 cm⁻¹) .
Q. What are the limitations of this compound in click chemistry applications?
Limitations include:
- Copper toxicity in biological systems, necessitating strain-promoted azide-alkyne cycloaddition (SPAAC) for in vivo use.
- Potential side reactions with cysteine residues under basic conditions.
- Mitigation: Use copper-chelating resins for post-click purification or introduce orthogonal protection (e.g., photolabile groups) for selective modification .
Data Contradiction Analysis
Q. Why do some studies report low yields of this compound in peptide conjugates?
Yield variability stems from:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
